molecular formula C11H20N2O4 B1378064 1-Tert-butoxycarbonyl-5-methyl-piperazine-2-carboxylic acid CAS No. 1352719-65-3

1-Tert-butoxycarbonyl-5-methyl-piperazine-2-carboxylic acid

Cat. No. B1378064
M. Wt: 244.29 g/mol
InChI Key: SGGQAQZOVIVETE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “1-Tert-butoxycarbonyl-5-methyl-piperazine-2-carboxylic acid” is a derivative of piperazine, which is a common structural motif in many pharmaceuticals and agrochemicals . The tert-butyloxycarbonyl (Boc) group is a protecting group used in organic synthesis . It can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .


Synthesis Analysis

The synthesis of this compound involves the addition of the Boc group to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . This process can also be accomplished in acetonitrile solution using 4-dimethylaminopyridine (DMAP) as the base .


Molecular Structure Analysis

The molecular structure of this compound includes a piperazine ring, which is a six-membered ring containing two nitrogen atoms at opposite positions in the ring . The Boc group is attached to one of the nitrogen atoms, and a carboxylic acid group is attached to one of the carbon atoms in the ring .


Chemical Reactions Analysis

The Boc group can be removed from the compound with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . A complication may be the tendency of the t-butyl cation intermediate to alkylate other nucleophiles; scavengers such as anisole or thioanisole may be used .

Scientific Research Applications

  • ACC1/2 Non-Selective Inhibitors : A study by Chonan et al. (2011) identified fluorine-substituted tert-butoxycarbonyl groups as effective components in ACC1/2 non-selective inhibitors. These inhibitors showed potent activities in enzyme-assay and cell-based assays, and effectively reduced hepatic de novo fatty acid synthesis in rats (Chonan et al., 2011).

  • Intermediate in Synthesis of Biologically Active Compounds : Liu Ya-hu (2010) synthesized tert-Butyl-4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate, an important intermediate for the synthesis of biologically active benzimidazole compounds (Liu Ya-hu, 2010).

  • Mixed Ligand Tricarbonyl Complexes : Mundwiler et al. (2004) used tert-butoxycarbonyl derivatives in the preparation of mixed ligand tricarbonyl complexes. These complexes have potential for labeling bioactive molecules containing monodentate or bidentate donor sites (Mundwiler et al., 2004).

  • Diastereomerically Pure Piperazine-2,5-diones : In research by Nikulnikov et al. (2010), N-tert-butoxycarbonyl-protected α-amino acids underwent microwave-assisted cyclization to produce diastereomerically pure piperazine-2,5-diones (Nikulnikov et al., 2010).

  • Crystallographic Studies : A study by Kolter et al. (1996) focused on the crystallographic analysis of 4-tert-Butyloxycarbonyl-6(S)-(hydroxymethyl)-3(S)-(1-methylethyl)piperazin-2-one, providing insights into its molecular structure and hydrogen bonding patterns (Kolter et al., 1996).

Future Directions

The future directions for research on this compound could include further investigation of its biological activities and potential applications in pharmaceuticals and agrochemicals . Additionally, new methods for the synthesis and deprotection of Boc-protected amines could be explored .

properties

IUPAC Name

5-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O4/c1-7-6-13(8(5-12-7)9(14)15)10(16)17-11(2,3)4/h7-8,12H,5-6H2,1-4H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGGQAQZOVIVETE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(C(CN1)C(=O)O)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Tert-butoxycarbonyl-5-methyl-piperazine-2-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Tert-butoxycarbonyl-5-methyl-piperazine-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-Tert-butoxycarbonyl-5-methyl-piperazine-2-carboxylic acid
Reactant of Route 3
1-Tert-butoxycarbonyl-5-methyl-piperazine-2-carboxylic acid
Reactant of Route 4
1-Tert-butoxycarbonyl-5-methyl-piperazine-2-carboxylic acid
Reactant of Route 5
1-Tert-butoxycarbonyl-5-methyl-piperazine-2-carboxylic acid
Reactant of Route 6
1-Tert-butoxycarbonyl-5-methyl-piperazine-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.